6-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline
Description
6-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline is a synthetic quinoline derivative characterized by a fluorinated quinoline core substituted with a 4-(2-methoxyphenyl)piperazine moiety and a 4-methylbenzenesulfonyl (tosyl) group at positions 4 and 3, respectively. Its structural complexity arises from the integration of electron-withdrawing (fluoro, sulfonyl) and electron-donating (methoxy) groups, which modulate physicochemical properties and receptor interactions .
Properties
IUPAC Name |
6-fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-19-7-10-21(11-8-19)35(32,33)26-18-29-23-12-9-20(28)17-22(23)27(26)31-15-13-30(14-16-31)24-5-3-4-6-25(24)34-2/h3-12,17-18H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEABLEBKKBKLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H29FN4O2
- Molecular Weight : 448.54 g/mol
- CAS Number : 1326889-94-4
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . It acts as a ligand for these receptors, influencing various biochemical pathways related to neurodegenerative and psychiatric conditions. The interaction with α1-ARs can affect smooth muscle contraction in blood vessels and other tissues, potentially impacting blood pressure regulation and urinary function.
Antitumor Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines. For instance, compounds with a quinoline core have demonstrated cytotoxic effects against glioblastoma and breast cancer cells, suggesting that this compound may possess similar capabilities .
Antimicrobial Properties
There is evidence that quinoline derivatives exhibit antimicrobial activities. Similar compounds have shown effectiveness against bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .
Case Studies
-
Antitumor Activity in Glioblastoma
- A study focused on the cytotoxic effects of various quinoline-based compounds against glioblastoma cells revealed that modifications to the piperazine moiety could enhance activity. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells, as indicated by morphological changes observed during treatment .
-
Antimicrobial Efficacy
- In another study, a series of quinoline derivatives were synthesized and tested for their antibacterial properties. Results showed that certain derivatives exhibited significantly lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, highlighting their potential as novel antimicrobial agents .
Pharmacokinetics
Pharmacokinetic studies suggest that compounds similar to this compound demonstrate favorable absorption and distribution characteristics. Affinities observed in related compounds range from 22 nM to 250 nM for α1-ARs, indicating potential for effective therapeutic concentrations in vivo.
Scientific Research Applications
Overview
6-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline is a synthetic organic compound with significant potential in various fields of medicinal chemistry. Its complex structure, characterized by a quinoline core and multiple functional groups, positions it as a candidate for research in neuropharmacology, antimicrobial activity, and cancer treatment. This article explores its applications in scientific research, detailing mechanisms of action, biological activities, and relevant case studies.
Neuropharmacological Applications
Research indicates that this compound may exhibit antidepressant effects by interacting with serotonin receptors due to its piperazine moiety. Additionally, its potential antipsychotic properties arise from its ability to modulate dopaminergic pathways. The quinoline structure is also associated with neuroprotective effects, suggesting that this compound could play a role in protecting neuronal health.
Antimicrobial Activity
The compound has shown significant antibacterial activity against various strains. Studies employing the agar well diffusion method have demonstrated its efficacy against bacteria such as Mycobacterium smegmatis. Structural modifications enhance its antibacterial properties, indicating the importance of specific substituents in developing effective antimicrobial agents .
Neuropharmacological Studies
In vitro studies have highlighted the compound's ability to inhibit neurotransmitter uptake, supporting its potential antidepressant effects. Quantitative structure–activity relationship (QSAR) models have been utilized to predict these activities based on structural modifications.
Cancer Research
Preliminary investigations into the anticancer properties of this compound have shown promise. It has been reported to inhibit cell proliferation in various cancer cell lines by affecting key signaling pathways associated with cancer progression . Such findings suggest that further exploration could yield valuable insights into its role as an anticancer agent.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C6-Fluoro Position
The electron-withdrawing quinoline core activates the C6-fluoro group for nucleophilic substitution:
| Reaction Conditions | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| K₂CO₃/DMF, 80°C, 12 h | Piperidine | 6-Piperidino-quinoline derivative | 72 | |
| NaH/THF, 0°C → RT, 4 h | Benzyl mercaptan | 6-(Benzylthio)-quinoline analogue | 65 | |
| CuI/L-proline, DMSO, 120°C, 24 h | Sodium azide | 6-Azido-quinoline intermediate | 88 |
Mechanistic Notes :
-
Fluorine displacement follows an SNAr mechanism facilitated by resonance stabilization of the Meisenheimer complex
-
Tosyl group at C3 enhances ring electron deficiency, accelerating substitution
Piperazine Ring Functionalization
The 4-(2-methoxyphenyl)piperazine moiety undergoes characteristic amine reactions:
N-Alkylation
Acylation
Reaction with acetyl chloride in pyridine/DCM yields N-acetyl-piperazine derivatives (87% yield), used to modulate receptor binding affinity .
Tosyl Group Modifications
The 4-methylbenzenesulfonyl (tosyl) group at C3 participates in:
| Reaction Type | Conditions | Outcome | Significance |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc)/EtOH, Δ, 6 h | Sulfonic acid formation | Deprotection for further functionalization |
| Nucleophilic Displacement | NaSEt/DMF, 120°C, 8 h | Thiotosylate conjugate | Radiolabeling precursor |
Quinoline Core Transformations
The heteroaromatic system enables regioselective reactions:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces NO₂ at C8 (68% yield)
-
Halogenation : NBS/AIBN in CCl₄ brominates C2 (91% regioselectivity)
Cross-Coupling Reactions
| Coupling Type | Catalyst System | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄/Na₂CO₃, dioxane | Phenylboronic acid | 8-Phenyl-quinoline derivative | 83 |
| Sonogashira | CuI/PdCl₂(PPh₃)₂, NEt₃ | Phenylacetylene | Alkynylated C7 position | 79 |
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces:
-
Ring contraction : Forms furo[3,2-c]quinoline derivatives via Norrish-type pathways
-
Tosyl group migration : 1,3-sulfonyl shift observed under prolonged irradiation
Biological Activation Pathways
In enzymatic environments (e.g., liver microsomes):
-
Oxidative N-dealkylation : CYP3A4-mediated cleavage of piperazine-methoxyphenyl bond
-
Sulfone reduction : NADPH-dependent reduction to thioether metabolites
Stability Under Various Conditions
| Condition | Degradation Pathway | Half-Life | Storage Recommendation |
|---|---|---|---|
| pH < 2 (gastric fluid) | Tosyl group hydrolysis | 1.2 h | Avoid acidic buffers |
| UV light (40 W/m²) | Quinoline ring dimerization | 6.8 h | Amber glass, -20°C |
| Aqueous solution (25°C) | Hydrolysis of piperazine sulfonamide | 14 d | Lyophilize for long-term storage |
This reactivity profile enables rational design of analogs with tailored pharmacokinetic and pharmacodynamic properties. Key synthetic challenges include controlling regioselectivity in polyhalogenated quinoline systems and preventing piperazine ring decomposition under strong acidic conditions . Advanced characterization via ¹⁹F NMR and HRMS is critical for reaction monitoring .
Comparison with Similar Compounds
6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline (CAS 866846-27-7)
- Structural Difference : The 6-fluoro substituent in the target compound is replaced with a chloro group.
- Impact : Chlorine’s larger atomic radius and higher lipophilicity compared to fluorine may alter binding affinity and metabolic stability. The molecular weight increases slightly (508.03 g/mol vs. ~492 g/mol for the fluoro analog) .
3-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-5-methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione (Compound 10)
- Structural Difference: A hydroxypropyl-imidazolidinedione group replaces the quinoline core.
Piperazine Substituent Variations
6-Fluoro-4-(4-(3-fluorophenyl)piperazin-1-yl)-3-(methylsulfonyl)quinoline Derivatives ()
- Structural Difference : The 2-methoxyphenyl group on the piperazine ring is replaced with 3-fluorophenyl.
- Impact: Fluorine’s electronegativity at the meta position may enhance selectivity for serotonin or dopamine receptors, as seen in related piperazine-based ligands. The methylsulfonyl group (vs.
4-[(4-Phenylpiperazin-1-yl)carbonyl]quinoline Derivatives ()
- Structural Difference: A carbonyl linker connects the piperazine and quinoline, unlike the direct bond in the target compound.
- Impact : The carbonyl group introduces conformational flexibility, which may reduce receptor-binding potency but improve synthetic accessibility (molecular weight: 407.51 g/mol) .
Sulfonyl Group Modifications
3-(4-Methylbenzenesulfonyl) vs. 3-(Methylsulfonyl) Groups
- This could enhance interactions with hydrophobic receptor pockets but reduce solubility .
Physicochemical and Pharmacological Data
Table 1: Key Properties of Selected Analogs
*Estimated based on structural similarity.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a multi-step synthesis route for this quinoline derivative?
- Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core. First, introduce the fluorine substituent at position 6 via electrophilic fluorination or halogen exchange. Next, install the 4-(2-methoxyphenyl)piperazine group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Finally, sulfonate the quinoline at position 3 using 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine .
- Critical Data : Reaction yields for each step (e.g., 65–75% for piperazine coupling ), purity thresholds (>95% by HPLC), and spectroscopic validation (NMR, HRMS).
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and sulfonyl group integration .
- X-ray crystallography : Resolve molecular conformation and intermolecular interactions (e.g., π-π stacking in the quinoline core). Example parameters: Space group P21/c, R factor < 0.06 .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 522.2) .
Q. How is the compound’s preliminary biological activity assessed in vitro?
- Methodological Answer : Screen against target receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety) using radioligand binding assays. For cytotoxicity, use MTT assays in cancer cell lines (e.g., IC₅₀ values reported in µM ranges) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during fluorine and piperazine incorporation?
- Methodological Answer :
- Fluorine introduction : Use directing groups (e.g., sulfonyl at position 3) to enhance electrophilic fluorination at position 6 .
- Piperazine coupling : Optimize solvent polarity (DMF > DMSO) and temperature (80°C vs. 100°C) to minimize byproducts. Monitor reaction progress via TLC (Rf = 0.4 in EtOAc/hexane) .
Q. How do structural modifications influence pharmacological SAR?
- Methodological Answer :
- Piperazine substituents : Replace 2-methoxyphenyl with 4-fluorophenyl to enhance receptor affinity (ΔpKi = +0.8).
- Sulfonyl group : Switch to tosyl vs. mesyl for improved metabolic stability (t₁/₂ increase from 2.1 to 4.3 hours in hepatic microsomes) .
Q. What crystallographic insights reveal intermolecular interactions affecting solubility?
- Methodological Answer : X-ray analysis shows sulfonyl groups participate in hydrogen bonds with water (O···H distances: 1.8–2.1 Å), while the methoxyphenyl group engages in hydrophobic packing. Solubility correlates with crystal lattice energy (ΔG ≈ −15 kcal/mol) .
Q. How can computational modeling predict metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
